7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFDRNURVVKCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of pathogenic bacteria.
Biological Activity
7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both imidazole and pyrazole rings, which are known for their diverse biological properties. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity studies, and relevant case studies.
- IUPAC Name : 7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
- CAS Number : 2092717-25-2
- Molecular Weight : 225.72 g/mol
The biological activity of 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, leading to altered enzymatic activity or modulation of receptor signaling pathways.
Research indicates that compounds with similar structures often exhibit inhibition of kinases or other enzymes involved in critical cellular processes. The chloromethyl group may enhance the compound's reactivity and interaction with biological macromolecules.
Anticancer Activity
A notable area of research involves the anticancer potential of this compound. Preliminary studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 12 |
| U373n | 15 |
These values suggest that the compound may have a promising role in cancer therapeutics, although further investigation is required to understand the specific pathways involved.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole demonstrated a high LD50 value (>2000 mg/kg), indicating a low acute toxicity level. However, chronic toxicity and long-term effects remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of imidazo[1,2-b]pyrazole derivatives to enhance their biological activity. For instance:
- A study published in MDPI highlighted the modification of similar compounds leading to increased potency against HIV strains with specific mutations (E138K and K103N) . Although not directly related, these findings underscore the importance of structural variations in enhancing biological efficacy.
- Another research effort aimed at synthesizing derivatives with improved solubility and bioavailability showed promising results in preclinical models . The modifications included varying substituents on the pyrazole ring, which could potentially apply to the chloromethyl derivative as well.
Comparison with Similar Compounds
Isobutyl vs. Cyclopentyl at Position 1
- Isobutyl (Target Compound) : Offers a balance between lipophilicity and steric accessibility. Ideal for tuning membrane permeability without excessive hydrophobicity.
Chloromethyl vs. Chloro at Position 7
- Chloromethyl : Provides a reactive handle for covalent bonding (e.g., with thiols or amines in target proteins). This group is critical for prodrug strategies or targeted delivery.
Methyl vs. Cyclobutyl at Position 6
- Methyl (Target Compound) : Enhances metabolic stability by blocking oxidative sites.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity (logD) : Replacement of indole with imidazo[1,2-b]pyrazole reduces logD by ~1.0 unit, as demonstrated in pruvanserin isosteres . This suggests the target compound may exhibit superior solubility (>50 µg/mL) compared to indole-based drugs.
- Reactivity : The chloromethyl group distinguishes the target compound from simpler chloro analogs, enabling selective functionalization—a key advantage in lead optimization .
Preparation Methods
Chloromethylation at the 7-Position
Chloromethylation is achieved by introducing a chloromethyl group (-CH2Cl) selectively at the 7-position of the imidazo[1,2-b]pyrazole ring. Methods include:
- Treatment with chloromethylating agents such as chloromethyl methyl ether (MOM-Cl) or formaldehyde and hydrochloric acid under controlled conditions.
- Use of chloromethyl halides in the presence of bases such as pyridine or sodium bicarbonate to facilitate substitution.
A representative reaction condition based on related heterocyclic syntheses involves:
| Parameter | Condition |
|---|---|
| Chloromethylating agent | Chloromethyl methyl ether or formaldehyde/HCl |
| Base | Pyridine, sodium bicarbonate |
| Solvent | N-methyl-2-pyrrolidinone (NMP) |
| Temperature | 40–50 °C |
| Reaction time | Several hours (typically 4–8 h) |
The reaction is monitored to avoid polymerization or decomposition side reactions, which are common in chloromethylation processes.
Detailed Research Findings from Patents and Literature
A patent (US10577345B2) describing synthesis of related heterocyclic compounds provides insights applicable to the preparation of 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole:
- The chloromethyl group (LG = chloro) is introduced in the presence of pyridine and a weak inorganic base such as sodium bicarbonate.
- The reaction is carried out in N-methyl-2-pyrrolidinone solvent at 43–45 °C.
- Catalytic amounts of sodium iodide may be used to enhance the reaction.
- After reaction completion, the mixture is treated with water and crystallized at 40–50 °C to obtain the product in high purity.
Such conditions help minimize side reactions and improve yield and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core formation | Pyrazole derivatives + aldehydes, acidic/basic catalysis | Forms imidazo[1,2-b]pyrazole skeleton |
| Alkylation (N1-isobutyl) | Isobutyl halide, base (e.g., K2CO3) | Performed before chloromethylation |
| Methylation (C6-methyl) | Methyl iodide or methyl sulfate | Selective methylation at position 6 |
| Chloromethylation (C7) | Chloromethyl methyl ether or formaldehyde/HCl, pyridine, NaHCO3, NMP, 40–50 °C | Controlled to avoid polymerization |
| Purification | Water quench, crystallization at 40–50 °C | Yields high purity compound |
Analytical and Purity Considerations
- The chloromethylated product is sensitive to polymerization; thus, reaction conditions must be carefully controlled.
- Purification by crystallization from suitable solvents (e.g., heptane, methyl tert-butyl ether) ensures removal of impurities.
- Characterization by NMR, mass spectrometry, and HPLC confirms structure and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
